molecular formula C24H26N2O4 B2377310 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one CAS No. 862207-75-8

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one

Cat. No.: B2377310
CAS No.: 862207-75-8
M. Wt: 406.482
InChI Key: GSKDYWTUAIWEMG-UHFFFAOYSA-N
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Description

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one is a complex organic compound known for its diverse applications in medicinal chemistry. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, a piperazine ring, and a chromen-2-one core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the alkylation of piperazine with benzo[d][1,3]dioxole-5-ylmethyl chloride, followed by the condensation with 6,8-dimethyl-2H-chromen-2-one under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as xylene, with potassium carbonate as a base, and requires heating to reflux for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like potassium carbonate. Reaction conditions often involve controlled temperatures, anhydrous solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one is unique due to its combination of a benzo[d][1,3]dioxole moiety and a chromen-2-one core, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-16-9-17(2)24-20(10-16)19(12-23(27)30-24)14-26-7-5-25(6-8-26)13-18-3-4-21-22(11-18)29-15-28-21/h3-4,9-12H,5-8,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKDYWTUAIWEMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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